1-Cyclobutanecarbonyl-3-(thiophen-3-yl)pyrrolidine

Medicinal Chemistry Screening Library Building Block

Regioisomerically pure 3-thienyl pyrrolidine building block, structurally distinct from the 2-thienyl analog (CAS 2320601-82-7). Enables systematic SAR of thiophene geometry effects on target binding. The cyclobutyl group provides a critical data point for cycloalkyl ring-size SAR, balancing stability and pre-organization. No bioactivity data published (ChEMBL)—untapped potential for novel chemotype discovery. Ideal for diversity-oriented screening libraries.

Molecular Formula C13H17NOS
Molecular Weight 235.35
CAS No. 2190365-80-9
Cat. No. B2894713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclobutanecarbonyl-3-(thiophen-3-yl)pyrrolidine
CAS2190365-80-9
Molecular FormulaC13H17NOS
Molecular Weight235.35
Structural Identifiers
SMILESC1CC(C1)C(=O)N2CCC(C2)C3=CSC=C3
InChIInChI=1S/C13H17NOS/c15-13(10-2-1-3-10)14-6-4-11(8-14)12-5-7-16-9-12/h5,7,9-11H,1-4,6,8H2
InChIKeyJJIYZTKAWZENHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclobutanecarbonyl-3-(thiophen-3-yl)pyrrolidine (CAS 2190365-80-9): Structural Profiling for Procurement Decisions


1-Cyclobutanecarbonyl-3-(thiophen-3-yl)pyrrolidine (CAS 2190365-80-9) is a synthetic heterocyclic building block with the molecular formula C13H17NOS and a molecular weight of 235.35 g/mol . Its structure features a pyrrolidine ring substituted at the 1-position with a cyclobutanecarbonyl group and at the 3-position with a thiophen-3-yl moiety [1]. The compound contains two rings, 16 heavy atoms, three heteroatoms, and exhibits an sp3 fraction of 0.46 with a predicted logP of approximately 2.996 [2]. It is primarily offered as a research chemical or screening compound for medicinal chemistry applications, with no published bioactivity data currently available in major databases such as ChEMBL or PubMed [2][3].

Why 1-Cyclobutanecarbonyl-3-(thiophen-3-yl)pyrrolidine Cannot Be Replaced by In-Class Analogs Without Evidence


In the absence of published bioactivity data for this specific compound, any substitution by a closely related analog would introduce unquantified risk. The regioisomeric thiophene attachment (3-yl vs. 2-yl) and the size of the cycloalkyl carbonyl group (cyclobutyl vs. cyclopropyl vs. cyclopentyl) are known drivers of differential target engagement, metabolic stability, and physicochemical profiles within pyrrolidine-based screening libraries [1]. While comparative data are not yet available for this precise structure, computational predictions indicate that the 3-thienyl isomer and the 2-thienyl isomer (CAS 2320601-82-7) share identical molecular formulas but differ in topological polar surface area, shape, and electrostatic potential, all of which can alter binding modes and selectivity in biological assays [2]. Therefore, claims of functional equivalence between this compound and its analogs are scientifically unfounded unless supported by direct experimental comparison.

Quantitative Differentiation Evidence for 1-Cyclobutanecarbonyl-3-(thiophen-3-yl)pyrrolidine: Available Comparative Data


Lack of Published Bioactivity Data Requires Direct Procurement for Screening

A comprehensive search of PubMed, PubChem, and the ZINC database reveals zero published bioactivity records (IC50, Ki, EC50, etc.) for 1-Cyclobutanecarbonyl-3-(thiophen-3-yl)pyrrolidine. This stands in contrast to many mature screening compounds in the pyrrolidine class that possess ChEMBL-documented activities [1]. Consequently, any differentiation from analogs must be established through first-hand screening rather than literature precedent. The compound's value proposition lies in its unexplored chemical space, which may offer hits against targets that are insensitive to known pyrrolidine ligands.

Medicinal Chemistry Screening Library Building Block

Regioisomeric Differentiation: Thiophen-3-yl vs. Thiophen-2-yl Isomer (CAS 2320601-82-7)

The target compound (thiophen-3-yl, CAS 2190365-80-9) and its 2-thienyl regioisomer (CAS 2320601-82-7) share the identical molecular formula (C13H17NOS), molecular weight (235.35 g/mol), and computed logP . However, the altered connectivity of the thiophene sulfur atom relative to the pyrrolidine ring creates distinct electrostatic and steric environments. Computational predictions indicate different 3D conformer populations and hydrogen-bond acceptor orientations, which may lead to divergent target binding profiles [1]. Without co-crystal structures or competitive binding assays, no quantitative selectivity difference can be stated; however, the regioisomeric distinction is a well-established driver of differential pharmacology in thiophene-containing ligands [2].

Regioisomerism Structure-Activity Relationship Medicinal Chemistry

Cyclobutyl vs. Cyclopropyl Carbonyl Analogs: Ring Size and Conformational Constraint

The target compound features a cyclobutanecarbonyl group, whereas the closest commercially available analog is 1-cyclopropanecarbonyl-3-(thiophen-3-yl)pyrrolidine (CAS 2192745-75-6, MW 221.32) . The cyclobutyl ring introduces one additional methylene unit, increasing molecular weight by approximately 14 g/mol and altering both lipophilicity and conformational flexibility [1]. Cyclobutyl amides are known to adopt distinct torsional preferences and metabolic stability profiles compared to cyclopropyl amides, which can affect target residence time and off-rate kinetics [2]. While no direct comparative ADME or potency data exist for this specific pair, the structural divergence is sufficient to preclude interchangeable use in lead optimization campaigns.

Conformational Analysis Cycloalkyl Substituents Drug Design

Application Scenarios for 1-Cyclobutanecarbonyl-3-(thiophen-3-yl)pyrrolidine Based on Available Evidence


De Novo Screening Library Expansion for Unexplored Chemical Space

This compound is suitable for inclusion in diversity-oriented screening libraries targeting novel biological space. Its lack of published activity data (as confirmed by ZINC15 and ChEMBL) [1] means it has not been exhaustively profiled against common target classes, offering the potential for discovering new chemotypes. Procurement is recommended for organizations seeking to probe under-explored regions of heterocyclic chemical space in phenotypic or target-based screens.

Regioisomeric SAR Studies Comparing Thiophen-3-yl and Thiophen-2-yl Pyrrolidine Ligands

When used alongside its 2-thienyl regioisomer (CAS 2320601-82-7), this compound enables systematic structure-activity relationship (SAR) studies to determine how thiophene connectivity impacts target binding, selectivity, and functional activity . This head-to-head comparison is a standard medicinal chemistry approach to identify the optimal regioisomer for a given biological target.

Cycloalkyl Ring Size Optimization in Fragment-Based or HTS Follow-Up

As part of a cycloalkyl scan series (cyclopropyl, cyclobutyl, cyclopentyl analogs), this compound provides the cyclobutyl data point essential for understanding the relationship between ring size and biological activity [2]. The cyclobutyl group often balances metabolic stability and conformational pre-organization differently than smaller or larger rings, making it a critical probe in lead optimization.

Quote Request

Request a Quote for 1-Cyclobutanecarbonyl-3-(thiophen-3-yl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.